molecular formula C15H13N3O2 B13573385 N-(furan-2-ylmethyl)-5-phenyl-1H-pyrazole-3-carboxamide

N-(furan-2-ylmethyl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B13573385
M. Wt: 267.28 g/mol
InChI Key: GKUNTQALYUVTFI-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that combines a furan ring, a pyrazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring, known for its reactivity and biological activity, along with the pyrazole ring, which is a common motif in many bioactive molecules, makes this compound a promising candidate for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine or ammonia under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to the bioactive nature of the furan and pyrazole rings.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring may also interact with various biological targets, contributing to the compound’s overall bioactivity. The exact mechanism can vary depending on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in the substituents on the furan ring.

    Pyrazole-3-carboxamide derivatives: These compounds share the pyrazole ring and carboxamide group but differ in the substituents on the pyrazole ring.

Uniqueness

N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide is unique due to the combination of the furan and pyrazole rings, which are both known for their bioactivity. This combination may result in synergistic effects, enhancing the compound’s overall biological activity and making it a promising candidate for further research and development.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H13N3O2/c19-15(16-10-12-7-4-8-20-12)14-9-13(17-18-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,19)(H,17,18)

InChI Key

GKUNTQALYUVTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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